molecular formula C31H30ClNO4 B12760607 N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride CAS No. 87213-07-8

N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride

Katalognummer: B12760607
CAS-Nummer: 87213-07-8
Molekulargewicht: 516.0 g/mol
InChI-Schlüssel: BQCZMOBDTBTGIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the core phenyl and tolyl structures, followed by the introduction of the dimethylamine group and the dibenzoyloxy substituents. Common reagents used in these reactions include benzoyl chloride, dimethylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in controlled environments. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the dimethylamine group can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbonyl groups in the dibenzoyloxy substituents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, acids, or bases depending on the type of substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialized chemicals or materials.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to its chemical structure, allowing it to bind or modify these targets, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrochloride
  • N,N-Dimethyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride

Uniqueness

N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is unique due to its specific dibenzoyloxy substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

87213-07-8

Molekularformel

C31H30ClNO4

Molekulargewicht

516.0 g/mol

IUPAC-Name

[2-benzoyloxy-4-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]phenyl] benzoate;hydrochloride

InChI

InChI=1S/C31H29NO4.ClH/c1-22-14-17-24(18-15-22)27(32(2)3)20-23-16-19-28(35-30(33)25-10-6-4-7-11-25)29(21-23)36-31(34)26-12-8-5-9-13-26;/h4-19,21,27H,20H2,1-3H3;1H

InChI-Schlüssel

BQCZMOBDTBTGIW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)N(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.